molecular formula C27H20F3NO4S B13504928 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

Cat. No.: B13504928
M. Wt: 511.5 g/mol
InChI Key: CYFBRDIJPKTLHJ-QHCPKHFHSA-N
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Description

This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted benzothiophene moiety, and a propanoic acid backbone. Its molecular formula is C₂₇H₂₀F₃NO₄S, with a molecular weight of 511.5 g/mol . The Fmoc group enhances solubility in organic solvents and facilitates peptide synthesis, while the benzothiophene ring with a 7-trifluoromethyl substituent contributes to unique steric and electronic properties, influencing interactions in biological systems.

Properties

Molecular Formula

C27H20F3NO4S

Molecular Weight

511.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

InChI

InChI=1S/C27H20F3NO4S/c28-27(29,30)22-11-5-10-16-15(14-36-24(16)22)12-23(25(32)33)31-26(34)35-13-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,14,21,23H,12-13H2,(H,31,34)(H,32,33)/t23-/m0/s1

InChI Key

CYFBRDIJPKTLHJ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=C4C=CC=C5C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=C4C=CC=C5C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Biological Activity

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid is a synthetic organic molecule with significant potential in medicinal chemistry. Its structural features, including a fluorene moiety, a trifluoromethyl group, and a benzothiophene ring, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which enhances its stability and lipophilicity, thereby facilitating biological membrane permeability. The trifluoromethyl group is known to modulate the electronic properties of the molecule, potentially influencing its interactions with biological targets. The benzothiophene component adds to the pharmacological diversity of the compound.

Research indicates that this compound may interact with various biological pathways, including:

  • Cell Cycle Regulation : It shows potential in influencing cell cycle progression and apoptosis.
  • Signal Transduction : The compound may affect pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular responses to growth factors and cytokines.
  • Neuronal Signaling : Its structural motifs suggest possible interactions with neurotransmitter systems.

Pharmacological Applications

The unique structural characteristics of this compound position it as a candidate for several pharmaceutical applications:

  • Antitumor Activity : Similar compounds have demonstrated potential in inhibiting tumor growth.
  • Antimicrobial Properties : The trifluoromethyl group is associated with enhanced antimicrobial effectiveness.
  • Biochemical Research Tool : It could serve as a probe in enzyme assays or cellular interaction studies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(9H-fluoren-9-yl)benzamideContains fluorenyl group; amide linkagePotential antitumor activity
5-TrifluoromethylbenzothiopheneTrifluoromethyl group; benzothiophene coreAntimicrobial properties
2-Methylbenzothiophene DerivativesMethyl substitution on benzothiopheneAnti-inflammatory effects

This table illustrates how similar structural motifs can lead to diverse biological activities, emphasizing the potential for developing new derivatives based on these frameworks.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid. For instance:

  • Antitumor Efficacy : A study demonstrated that derivatives with similar fluorene structures exhibited significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Testing : Research indicated that compounds containing trifluoromethyl groups showed enhanced activity against resistant bacterial strains.
  • Enzyme Interaction Studies : The compound's ability to modulate enzyme activity has been investigated, revealing potential applications in drug design targeting specific metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between the target compound and structurally related analogs:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity Unique Aspects
(Target) (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid Benzothiophene with 7-CF₃ , Fmoc-protected amino acid 511.5 Anti-inflammatory, anticancer (potential) 7-CF₃ enhances metabolic stability and lipophilicity
() (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid Benzothiophene with 4-CF₃ 511.5 Similar potential as biochemical probe 4-CF₃ alters electronic distribution vs. 7-CF₃
() (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Benzothiophene with 7-Cl 478 Not specified Cl increases electronegativity, may reduce metabolic stability vs. CF₃
() 2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Benzothiophene 2-methyl substituent 455.54 Enhanced bioactivity vs. simple amino acids Methyl group increases steric bulk, affecting binding
() (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid tert-Butoxyphenyl , R-configuration ~450 (estimated) Peptide synthesis applications tert-Butoxy improves solubility; stereochemistry alters target interactions
() (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid BrCF₂O-phenyl ~500 (estimated) Antiviral potential (hypothesized) BrCF₂O introduces halogen bonding capacity

Substituent Position and Bioactivity

  • 7-CF₃ vs. 4-CF₃ (Benzothiophene) : The 7-position of benzothiophene in the target compound likely enhances π-π stacking in hydrophobic protein pockets compared to the 4-position , which may favor different binding orientations .
  • Trifluoromethyl vs. Chloro : The CF₃ group in the target compound increases lipophilicity and metabolic stability relative to Cl , which is more electronegative but less bulky .

Backbone and Functional Group Variations

  • Benzothiophene vs.
  • Fmoc Protection : Common across analogs, but methylbutoxy () or tert-butoxy () side chains alter solubility and steric hindrance during peptide coupling .

Stereochemical Considerations

  • The (2S) configuration in the target compound is critical for mimicking natural amino acids in drug design, whereas (R)-configured analogs () may exhibit reduced compatibility with biological targets .

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